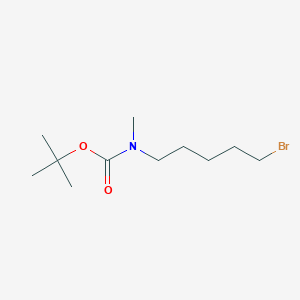![molecular formula C11H22N2O4 B6236674 N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide CAS No. 202980-96-9](/img/structure/B6236674.png)
N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is an organic compound with the molecular formula C11H22N2O4. It is a derivative of carbohydrazide, featuring tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis, particularly in the preparation of hydrazine derivatives and as a reagent in peptide synthesis.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The mode of action of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction protects the amine group during subsequent reactions, preventing it from reacting with other functional groups. The Boc group can be removed later under acidic conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. For instance, the pH of the environment could affect the addition and removal of the Boc group . Additionally, temperature and solvent conditions could influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide typically involves the reaction of N-methylhydrazine with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The general reaction scheme is as follows:
N-methylhydrazine+Boc2O→N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide
Industrial Production Methods: On an industrial scale, the production of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Types of Reactions:
Substitution Reactions: N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide can undergo nucleophilic substitution reactions where the Boc groups can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free hydrazine derivative.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of Boc groups.
Dichloromethane (DCM): Common solvent for the synthesis and reactions involving this compound.
Major Products:
Free Hydrazine Derivatives: Upon deprotection, the major product is the free hydrazine derivative, which can be further utilized in various synthetic applications.
Scientific Research Applications
N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of hydrazine derivatives and other complex organic molecules.
Peptide Synthesis: Employed in the protection of amino groups during peptide synthesis to prevent unwanted side reactions.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds, particularly those involving hydrazine moieties.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Comparison with Similar Compounds
N’-[(tert-butoxy)carbonyl]hydrazine: Similar in structure but lacks the N-methyl group.
N’-[(tert-butoxy)carbonyl]-N-ethyl(tert-butoxy)carbohydrazide: Contains an ethyl group instead of a methyl group.
Uniqueness: N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is unique due to its specific combination of Boc protecting groups and the N-methyl substitution, which can influence its reactivity and suitability for certain synthetic applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBDCZHGBRYMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/new.no-structure.jpg)

